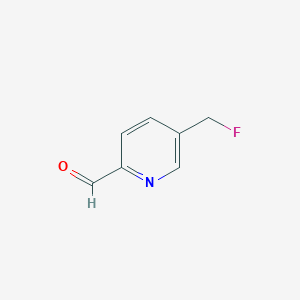

5-(Fluoromethyl)picolinaldehyde

Description

5-(Fluoromethyl)picolinaldehyde is a fluorinated derivative of picolinaldehyde, characterized by a fluoromethyl (-CH₂F) substituent at the 5-position of the pyridine ring and an aldehyde (-CHO) group at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry. Its structure combines the electron-withdrawing properties of fluorine with the reactivity of the aldehyde group, enabling applications in cross-coupling reactions, coordination chemistry, and bioactive molecule synthesis .

Properties

Molecular Formula |

C7H6FNO |

|---|---|

Molecular Weight |

139.13 g/mol |

IUPAC Name |

5-(fluoromethyl)pyridine-2-carbaldehyde |

InChI |

InChI=1S/C7H6FNO/c8-3-6-1-2-7(5-10)9-4-6/h1-2,4-5H,3H2 |

InChI Key |

XXDCLDJEBGLWOD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC=C1CF)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Fluoromethyl)picolinaldehyde typically involves the introduction of a fluoromethyl group into the pyridine ring. One common method is the fluorination of methylpyridine derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out under mild conditions to avoid over-fluorination and to ensure high selectivity .

Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes are optimized for high yield and purity, utilizing advanced fluorination techniques and continuous flow reactors to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 5-(Fluoromethyl)picolinaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the fluoromethyl group.

Major Products: The major products formed from these reactions include fluoromethylpyridine carboxylic acids, alcohols, and various substituted derivatives .

Scientific Research Applications

5-(Fluoromethyl)picolinaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

Industry: The compound is used in the development of agrochemicals and other industrial chemicals due to its unique reactivity and stability

Mechanism of Action

The mechanism of action of 5-(Fluoromethyl)picolinaldehyde is primarily related to its ability to interact with biological molecules through its fluoromethyl and aldehyde functional groups. These interactions can lead to the inhibition of specific enzymes or the modulation of receptor activity. The compound’s fluorine atom enhances its binding affinity and selectivity towards certain molecular targets, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Substituent Effects: Fluoromethyl vs. Trifluoromethyl

A key comparison lies in the 5-(Trifluoromethyl)picolinaldehyde (CAS 31224-82-5, MFCD07375388).

- Molecular Formula: C₇H₄F₃NO (vs. C₇H₆FNO for 5-(fluoromethyl)picolinaldehyde).

- Substituent Properties : The trifluoromethyl (-CF₃) group is more electronegative and sterically bulky than fluoromethyl (-CH₂F), leading to:

- Biological Activity : The trifluoromethyl analog shows reduced BBB permeability (0.95 vs. estimated 1.2 for fluoromethyl), likely due to increased molecular weight (175.11 vs. 139.12 g/mol) .

Functional Group Variations: Aldehyde vs. Carboxylic Acid

5-Fluoro-3-methylpicolinic acid (CAS 1256808-59-9) highlights the impact of replacing the aldehyde with a carboxylic acid (-COOH):

Heterocyclic Modifications: Pyridinyloxy Substituents

5-(3-Pyridinyloxy)picolinaldehyde (synthesized in ) introduces a pyridinyloxy group:

- Synthesis : Achieved via nucleophilic substitution using bromomethylpyridine, contrasting with fluoromethylation methods requiring specialized fluorinating agents .

- ¹H NMR Shifts : The aldehyde proton resonates at δ 10.00 ppm, similar to this compound (δ ~9.8–10.2 ppm), but pyridinyloxy substituents cause distinct aromatic proton splitting .

Electronic and Coordination Properties

Tetrathiafulvalene (TTF)-functionalized picolinaldehydes () demonstrate how electron-rich substituents alter redox behavior:

- Applications : TTF derivatives exhibit enhanced electron-donating capacity, useful in anion sensing and conductive materials, whereas fluoromethyl groups prioritize electronic withdrawal for stability in medicinal chemistry .

Data Table: Key Properties of this compound and Analogs

| Compound | Molecular Formula | Substituent | Molecular Weight (g/mol) | Log S | TPSA (Ų) | Key Applications |

|---|---|---|---|---|---|---|

| This compound | C₇H₆FNO | -CH₂F | 139.12 | ~-1.8 | 33.5 | Pharmaceutical intermediates |

| 5-(Trifluoromethyl)picolinaldehyde | C₇H₄F₃NO | -CF₃ | 175.11 | -2.26 | 33.5 | Fluorinated materials |

| 5-(3-Pyridinyloxy)picolinaldehyde | C₁₁H₈N₂O₂ | -O-(3-Pyridinyl) | 200.20 | -2.1 | 58.7 | Coordination chemistry |

| 5-Fluoro-3-methylpicolinic acid | C₇H₆FNO₂ | -COOH, -CH₃ | 155.13 | -1.2 | 63.3 | Metal-organic frameworks |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.